molecular formula C50H30OS B8465402 Bis(9,9'-spirobifluoren-2-yl)sulfoxide CAS No. 824426-28-0

Bis(9,9'-spirobifluoren-2-yl)sulfoxide

Cat. No. B8465402
CAS RN: 824426-28-0
M. Wt: 678.8 g/mol
InChI Key: CVBVTDFTIPQJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(9,9'-spirobifluoren-2-yl)sulfoxide is a useful research compound. Its molecular formula is C50H30OS and its molecular weight is 678.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(9,9'-spirobifluoren-2-yl)sulfoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(9,9'-spirobifluoren-2-yl)sulfoxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

824426-28-0

Product Name

Bis(9,9'-spirobifluoren-2-yl)sulfoxide

Molecular Formula

C50H30OS

Molecular Weight

678.8 g/mol

IUPAC Name

2-(9,9'-spirobi[fluorene]-2-ylsulfinyl)-9,9'-spirobi[fluorene]

InChI

InChI=1S/C50H30OS/c51-52(31-25-27-39-37-17-5-11-23-45(37)49(47(39)29-31)41-19-7-1-13-33(41)34-14-2-8-20-42(34)49)32-26-28-40-38-18-6-12-24-46(38)50(48(40)30-32)43-21-9-3-15-35(43)36-16-4-10-22-44(36)50/h1-30H

InChI Key

CVBVTDFTIPQJNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)S(=O)C7=CC8=C(C=C7)C9=CC=CC=C9C81C2=CC=CC=C2C2=CC=CC=C12

Origin of Product

United States

Synthesis routes and methods

Procedure details

110 ml (275 mmol) of an n-butyllithium solution (2.5 M in hexane) were added dropwise to a suspension, cooled to −78° C., of 98.8 g (250 mmol) of 2-bromo-9,9′-spirobifluorene in 1500 ml of THF at such a rate that the temperature did not rise above −65° C. The reaction mixture was stirred at −78° C. for 3 h and then admixed dropwise with a mixture of 7.2 ml (125 mmol) of thionyl chloride and 300 ml of THF, and subsequently stirred at −78° C. for a further 3 h. After the reaction mixture had been warmed to room temperature, the reaction mixture was admixed with 25 ml of water and concentrated to dryness under reduced pressure. The residue was taken up in 1000 ml of dioxane and 500 ml of water, and the organic phase was removed, washed once more with 500 ml of water and subsequently dried over magnesium sulfate. Subsequently, the solid which remained after concentration of the organic phase was recrystallized five times from dioxane (1 g/ml) and then sublimed under high vacuum (T=370° C., p=5×10−5 mbar). The yield at a purity of >99.9% by HPLC was 114.0 g (168 mmol), corresponding to 67.2% of theory.
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
98.8 g
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
solvent
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four

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